molecular formula C22H15N3O6S B2659523 N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1202994-87-3

N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2659523
CAS No.: 1202994-87-3
M. Wt: 449.44
InChI Key: ARRHEWUAFNDSJI-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a benzo[d][1,3]dioxole (piperonyl) group, a thiazole ring, and a coumarin (2-oxo-2H-chromen) moiety linked via an aminoethyl bridge. Key synthetic steps for analogous compounds involve:

  • Coumarin-thiazole conjugation: Ethyl acetoacetate and substituted benzaldehydes undergo solvent-free condensation with piperidine catalysis to form 3-acetylcoumarin intermediates .
  • Amide coupling: The thiazole-amide linkage is typically achieved using carbodiimide-based reagents, as seen in related thiazole-carboxamide syntheses .

Properties

IUPAC Name

N-[4-[2-oxo-2-[(2-oxochromen-3-yl)amino]ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O6S/c26-19(24-15-7-12-3-1-2-4-16(12)31-21(15)28)9-14-10-32-22(23-14)25-20(27)13-5-6-17-18(8-13)30-11-29-17/h1-8,10H,9,11H2,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRHEWUAFNDSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Chromenone Moiety: Starting with a suitable precursor like salicylaldehyde, the chromenone structure can be synthesized through a Pechmann condensation reaction with ethyl acetoacetate under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Coupling Reactions: The chromenone and thiazole intermediates are then coupled through nucleophilic substitution or amidation reactions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Final Assembly: The benzo[d][1,3]dioxole moiety is introduced through electrophilic aromatic substitution or other suitable methods, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenone and thiazole moieties, using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, targeting the carbonyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings and the thiazole nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity:

  • Thiazole derivatives have been extensively studied for their antitumor properties. Research indicates that modifications in the thiazole moiety can enhance cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range against breast cancer cell lines .

2. Antimicrobial Properties:

  • The compound exhibits notable antibacterial and antifungal activities. Studies have demonstrated efficacy against pathogens such as Staphylococcus aureus, with structural modifications leading to increased antimicrobial potency. Electron-donating groups within the structure are particularly effective in enhancing these properties .

3. Enzyme Inhibition:

  • The compound has been shown to inhibit key enzymes involved in metabolic pathways of both pathogens and cancer cells. This inhibition disrupts critical processes necessary for cell survival and proliferation .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

Structural FeatureActivity
Thiazole ringEssential for cytotoxicity and enzyme inhibition
Electron-donating groupsEnhance antimicrobial activity
Substituents on phenyl ringsAffect binding affinity to target proteins

Case Studies

Antitumor Efficacy:
A study evaluated thiazole derivatives similar to N-(4-(2-oxo-2H-chromen-3-yl)amino)ethyl derivatives against various cancer cell lines. Results indicated that specific modifications at the 4-position of the phenyl ring significantly enhanced cytotoxicity, with some compounds exhibiting IC50 values below 1 µg/mL .

Antimicrobial Testing:
In vitro studies have shown that derivatives possess promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanisms include disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival .

Mechanism of Action

The mechanism by which N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects is likely multifaceted. It may interact with various molecular targets, including enzymes, receptors, and DNA. The chromenone moiety can intercalate with DNA, while the thiazole ring may inhibit enzyme activity by binding to active sites. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Electron-Donating Groups (e.g., Methoxy) : Enhance coumarin fluorescence and stability but may reduce electrophilic reactivity in thiazole formation .
  • Bulky Substituents: Compounds with 2,6-difluorophenyl (h) show reduced yields due to steric hindrance, suggesting similar challenges in synthesizing the target compound’s coumarin-ethylamino-thiazole bridge .
  • Hybrid Scaffolds : The combination of coumarin and benzo[d][1,3]dioxole in the target compound may synergistically enhance binding to multiple targets (e.g., kinases or cytochrome P450 enzymes).

Methodological Considerations

  • Cyclization vs. Decarboxylation : Lawesson’s reagent-mediated thionization () often leads to unintended decarboxylation, necessitating careful monitoring in thiazole syntheses .
  • Coupling Reagents : Classic carbodiimide reagents (e.g., EDC/HOBt) used in are reliable for amide bond formation but may require optimization for sterically hindered intermediates .

Biological Activity

N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a unique structural framework that combines thiazole and benzo[d][1,3]dioxole moieties with a chromenyl group. The synthesis typically involves multi-step reactions, including the condensation of 2H-chromen-3-one derivatives with thiazole-based intermediates. Recent studies have highlighted efficient synthetic pathways that yield high purity and yield of the target compound .

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl) have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that thiazole derivatives possess minimum inhibitory concentrations (MICs) in the range of 0.78 to 25 µg/mL against resistant bacterial strains .

CompoundMIC (µg/mL)Activity
23a25Moderate
25k6.25Strong
25l0.78Very Strong

Anticancer Activity

The compound also exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and Jurkat (T-cell leukemia). The structure–activity relationship (SAR) analyses suggest that modifications in the phenyl and thiazole rings significantly influence cytotoxicity .

Key Findings:

  • IC50 Values : Compounds related to N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl) have IC50 values less than that of standard chemotherapeutics like doxorubicin.
  • Mechanism of Action : Molecular dynamics simulations indicate that these compounds interact with apoptotic proteins primarily through hydrophobic interactions, enhancing their potential as anticancer agents .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated a series of thiazole derivatives against a panel of bacterial pathogens. The results showed that compounds with electron-donating groups on the thiazole ring exhibited enhanced antimicrobial activity. Notably, one derivative achieved an MIC value of 0.78 µg/mL against MRSA .

Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of thiazole-containing compounds on A549 cells. The study revealed that specific substitutions on the thiazole ring significantly increased cytotoxicity, with some compounds achieving IC50 values lower than conventional treatments .

Q & A

Basic: What are the established synthetic protocols for this compound, and how do reaction conditions influence product purity?

The synthesis typically involves multi-step reactions, including cyclization and amidation. Key steps include:

  • Thiazole ring formation : Reacting 2-aminothiazol-4(5H)-one derivatives with carbonyl-containing intermediates under reflux in acetic acid (Method a) or using chloroacetic acid/sodium acetate (Method b) .
  • Coumarin conjugation : Introducing the 2-oxo-2H-chromen-3-yl moiety via nucleophilic substitution or condensation reactions. For example, cyclization in DMF with iodine and triethylamine facilitates sulfur elimination and ring closure .
  • Purity optimization : Reaction time and solvent selection critically impact purity. Extended reflux (3–5 hours) in acetic acid improves yield but may require subsequent HPLC purification (98–99% purity achievable) .

Basic: Which spectroscopic methods confirm the structural integrity of the thiazole and coumarin moieties?

  • 1H/13C NMR : Key for identifying proton environments (e.g., thiazole C-H at δ 7.2–8.1 ppm, coumarin lactone carbonyl at δ 160–165 ppm) .
  • IR spectroscopy : Confirms amide bonds (N-H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹) and coumarin lactone (C-O-C ~1250 cm⁻¹) .
  • HPLC-MS : Validates molecular weight (e.g., m/z 450–500 Da range) and purity (>95%) .

Advanced: How can solubility challenges in aqueous bioassays be addressed?

  • Co-solvent systems : Use DMSO-water gradients (≤10% DMSO) to maintain compound stability while enhancing solubility .
  • Prodrug derivatization : Introduce hydrophilic groups (e.g., sulfonate or glycosyl) at the benzo[d][1,3]dioxole moiety without altering core pharmacophores .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability, as demonstrated for structurally similar thiazole derivatives .

Advanced: What computational strategies predict biological target interactions?

  • Molecular docking : Prioritize targets like glycogen synthase kinase-3β (GSK-3β) by docking the coumarin-thiazole scaffold into ATP-binding pockets. Use AutoDock Vina with Lamarckian algorithms (binding energy ≤ −8.0 kcal/mol indicates strong affinity) .
  • DFT studies : Analyze electron density maps to identify reactive sites (e.g., thiazole N3 and coumarin O4 as nucleophilic centers). B3LYP/6-31G(d) basis sets predict HOMO-LUMO gaps (~4.5 eV), correlating with redox activity in antimicrobial assays .

Advanced: How to resolve contradictions in reported antimicrobial efficacy data?

  • Standardize assay conditions : Use CLSI/M07-A9 guidelines for MIC determination. Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) and inoculum size (1–5 × 10⁵ CFU/mL) significantly affect results .
  • Synergistic studies : Combine with β-lactam antibiotics (e.g., ampicillin) to assess potentiation effects. For example, thiazole derivatives show 4-fold MIC reduction against MRSA when paired with sub-inhibitory antibiotic doses .

Advanced: How do substituents on the thiazole ring impact pharmacokinetics?

  • Electron-withdrawing groups (e.g., Cl, NO₂) : Enhance metabolic stability but reduce aqueous solubility. For example, 4-chlorophenyl substitution increases t₁/₂ from 2.1 to 4.8 hours in hepatic microsomes .
  • Hydrophilic groups (e.g., NH₂, OH) : Improve Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) but may lower logP values (<2.5). Comparative QSAR models suggest optimal logP = 3.2 ± 0.5 for blood-brain barrier penetration .

Advanced: What quality control measures prevent polymorphic inconsistencies during scale-up?

  • Crystallization monitoring : Use in-situ Raman spectroscopy to track polymorph formation (e.g., Form I vs. Form II) during cooling (0.5°C/min gradient) .
  • Thermodynamic screening : Assess solubility in ethanol/water mixtures (40:60 v/v) to favor stable polymorph nucleation. XRPD confirms >95% phase purity .

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